DL-Aspartic acid-13C

Catalog No.
S1923462
CAS No.
81201-97-0
M.F
C4H7NO4
M. Wt
134.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Aspartic acid-13C

CAS Number

81201-97-0

Product Name

DL-Aspartic acid-13C

IUPAC Name

(2S)-2-amino(113C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.10 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1

InChI Key

CKLJMWTZIZZHCS-GZPBOPPUSA-N

SMILES

Array

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H]([13C](=O)O)N)C(=O)O

The exact mass of the compound L-Aspartic acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-Aspartic acid-13C, specifically corresponding to the 1-13C selectively labeled isotopologue (CAS 81201-97-0), is a stable isotope-labeled amino acid utilized extensively in quantitative mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic flux analysis. Unlike its unlabeled counterpart, the incorporation of a carbon-13 atom at the C1 carboxyl position provides a distinct +1 Da mass shift and an NMR-active nucleus without altering the compound's fundamental biochemical or physicochemical properties. With an isotopic purity typically exceeding 99 atom % 13C, this compound serves as a critical internal standard for Isotope Dilution Mass Spectrometry (IDMS) and a precise tracer for mapping complex metabolic pathways. For industrial and clinical procurement, selecting the exact positional isotopologue is essential, as the specific location of the 13C label dictates its behavior in spectroscopic analysis and enzymatic degradation workflows [1].

Substituting DL-Aspartic acid-13C (1-13C) with unlabeled aspartic acid, uniformly labeled variants (U-13C4), or alternative positional isotopes (e.g., 4-13C) fundamentally compromises analytical integrity. Unlabeled aspartic acid cannot be differentiated from endogenous metabolites in mass spectrometry, rendering it useless for IDMS. Conversely, uniformly labeled U-13C4 aspartic acid introduces extensive 13C-13C scalar coupling (J-coupling) in NMR, which splits signals into complex multiplets, drastically reducing the signal-to-noise ratio and crowding the spectrum. Furthermore, in metabolic flux studies, the C1 and C4 carbons of aspartic acid are cleaved by different downstream enzymes; substituting 1-13C with 4-13C will result in tracking the wrong metabolic byproduct (e.g., tracking beta-alanine instead of evolved CO2 during 1-decarboxylase activity). Consequently, procurement must strictly align the positional label with the specific analytical or enzymatic target[1].

Elimination of Scalar Coupling for Enhanced NMR Signal-to-Noise Ratio

Uniformly labeled amino acids suffer from severe 13C-13C scalar coupling, which splits NMR signals into complex multiplets and reduces peak intensity. By utilizing the selectively labeled 1-13C isotopologue, researchers obtain a single, sharp resonance for the C1 carbonyl carbon. This eliminates J-coupling artifacts, significantly increasing the signal-to-noise (S/N) ratio and simplifying spectral interpretation in complex biological mixtures compared to uniformly labeled alternatives [1].

Evidence Dimension13C NMR Spectral Multiplicity and Peak Intensity
Target Compound DataSinglet resonance at ~175 ppm (no 1Jcc coupling)
Comparator Or BaselineUniformly labeled U-13C4 Aspartic Acid (Multiplet signals due to 1Jcc coupling of ~50-55 Hz)
Quantified Difference>3-fold increase in effective peak height (S/N) due to the collapse of multiplets into a singlet
Conditions13C NMR analysis of complex biological extracts without specialized decoupling sequences

Buyers conducting high-throughput NMR metabolomics should procure the 1-13C variant to avoid spectral crowding and maximize detection sensitivity.

Extended Spin-Lattice Relaxation Time (T1) for Hyperpolarized Magnetic Resonance

In dissolution Dynamic Nuclear Polarization (dDNP), the lifetime of the enhanced magnetic resonance signal is dictated by the spin-lattice relaxation time (T1). The C1 carbon of DL-aspartic acid-13C lacks directly attached protons, resulting in a significantly longer T1 compared to the aliphatic carbons (C2, C3). This extended relaxation time allows the hyperpolarized state to survive the transfer and injection processes required for real-time metabolic imaging, a physical requirement that proton-bound 13C variants cannot meet [1].

Evidence DimensionSpin-lattice relaxation time (T1)
Target Compound DataT1 > 15-20 seconds (C1 carbonyl carbon)
Comparator Or BaselineC2/C3 carbons in U-13C4 Aspartic Acid (T1 < 5 seconds due to dipolar coupling with attached protons)
Quantified Difference~4-fold longer hyperpolarization lifetime
ConditionsDissolution Dynamic Nuclear Polarization (dDNP) at 9.4T under physiological conditions

For procurement in hyperpolarized MRI research, the 1-13C label is strictly required because aliphatic 13C labels relax too quickly to yield usable in vivo images.

Positional Specificity for Enzymatic Decarboxylation Tracking

Aspartic acid metabolism diverges significantly depending on the pathway, with the C1 and C4 carboxyl groups experiencing different enzymatic fates. For instance, aspartate 1-decarboxylase specifically removes the C1 carbon as CO2 to form beta-alanine. Using the 1-13C variant allows precise quantification of this specific decarboxylation flux by measuring the evolved 13CO2. Substituting this with the 4-13C isotopologue results in the label remaining on the beta-alanine fragment, completely blinding the assay to the evolved CO2 [1].

Evidence DimensionPathway-specific isotopic tracking (1-Decarboxylase activity)
Target Compound DataYields 13CO2 + unlabeled beta-alanine
Comparator Or BaselineAspartic acid-4-13C (Yields unlabeled CO2 + 13C-labeled beta-alanine)
Quantified Difference100% differentiation of C1 vs C4 metabolic cleavage products
ConditionsIsotope-tracing mass spectrometry (IRMS or LC-MS) of cellular metabolic flux

Selecting the exact positional isotopologue (1-13C vs 4-13C) is critical for buyers designing fluxomics assays targeting specific enzymatic nodes.

Cost-Effective Internal Standardization for Routine LC-MS/MS

For routine Isotope Dilution Mass Spectrometry (IDMS), a mass shift is required to differentiate the internal standard from the endogenous analyte. While uniformly labeled U-13C4,15N aspartic acid provides a +5 Da shift, it is significantly more expensive to synthesize. The 1-13C variant provides a clean +1 Da mass shift (M+1) that, when mathematically corrected for natural isotopic abundance, delivers equivalent quantitative precision at a fraction of the procurement cost for high-volume clinical and industrial screening[1].

Evidence DimensionMass shift and linear dynamic range for quantification
Target Compound Data+1 Da mass shift (m/z 135.1 -> 134.1) with equivalent linear dynamic range
Comparator Or BaselineU-13C4,15N Aspartic Acid (+5 Da mass shift)
Quantified DifferenceEquivalent quantitative precision with significantly lower precursor cost per assay
ConditionsLC-MS/MS Multiple Reaction Monitoring (MRM) for high-throughput amino acid quantification

Industrial and clinical laboratories performing high-throughput amino acid profiling can drastically reduce internal standard costs by substituting uniform labels with the 1-13C variant where M+1 resolution is sufficient.

High-Throughput Clinical Amino Acid Profiling

Utilizing the +1 Da mass shift of DL-Aspartic acid-13C as a cost-effective internal standard in LC-MS/MS workflows for routine metabolic screening, replacing expensive uniformly labeled alternatives [1].

Real-Time Hyperpolarized Magnetic Resonance Imaging

Exploiting the extended spin-lattice relaxation time (T1) of the C1 carbon to monitor in vivo tumor metabolism and enzymatic conversion rates via dissolution DNP [2].

Targeted Enzymatic Decarboxylation Assays

Deploying the 1-13C positional label to specifically track aspartate 1-decarboxylase activity by measuring evolved 13CO2 in microbial or mammalian cell cultures [3].

High-Resolution NMR Metabolomics

Using the 1-13C variant to avoid 13C-13C scalar coupling, thereby achieving sharp, singlet resonances that simplify the spectral interpretation of complex biological fluids [4].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

134.04086254 Da

Monoisotopic Mass

134.04086254 Da

Heavy Atom Count

9

Sequence

D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

L-(1-~13~C)Aspartic acid

Dates

Last modified: 04-14-2024

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